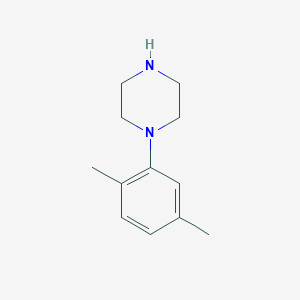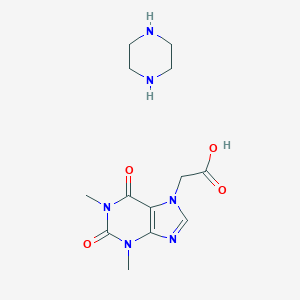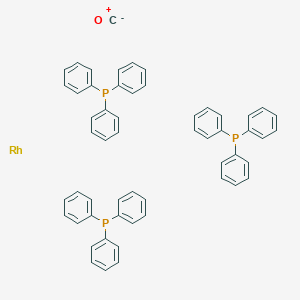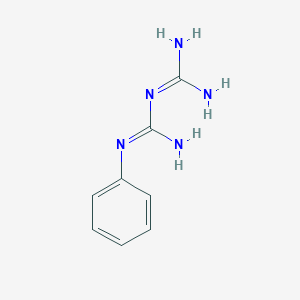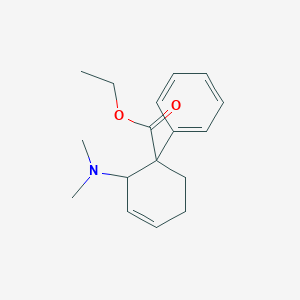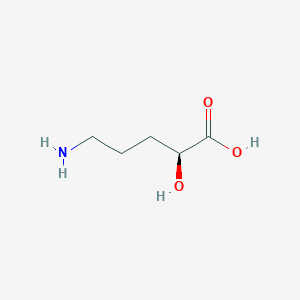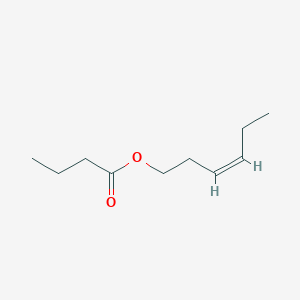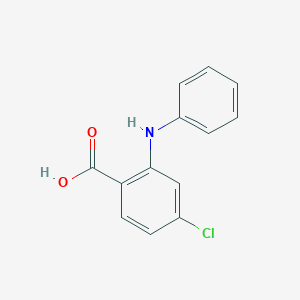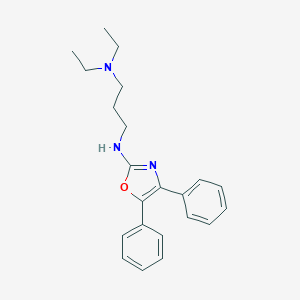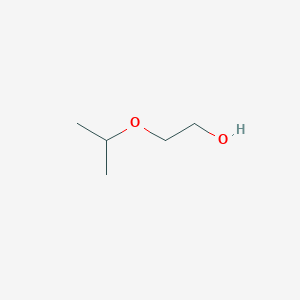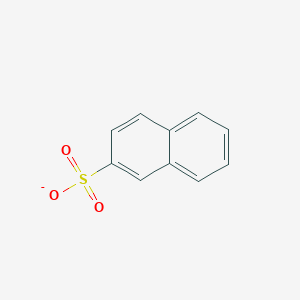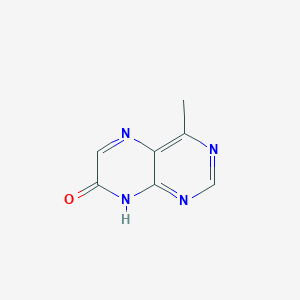
4-Methyl-7(8H)-pteridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-7(8H)-pteridinone, also known as 4-Methyl-7-hydroxymethylpterin, is a naturally occurring pteridine derivative. It has been found in several plants and microorganisms, and it is also an important intermediate in the synthesis of various coenzymes, including tetrahydrofolate and tetrahydromethanopterin.
Mécanisme D'action
The mechanism of action of 4-Methyl-7(8H)-pteridinone is not fully understood. However, it is believed to function as a cofactor for various enzymes involved in one-carbon metabolism and methanogenesis. It may also act as a scavenger of reactive oxygen species in living cells.
Effets Biochimiques Et Physiologiques
4-Methyl-7(8H)-pteridinone has been shown to have various biochemical and physiological effects. It is essential for the synthesis of tetrahydrofolate and tetrahydromethanopterin, which are important coenzymes involved in various metabolic pathways. It has also been shown to have antioxidant properties, which may be beneficial for preventing oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-Methyl-7(8H)-pteridinone in lab experiments is its availability and relatively low cost. It is also a stable compound that can be easily synthesized and purified. However, one of the limitations is that its mechanism of action is not fully understood, which may hinder its use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-Methyl-7(8H)-pteridinone. One area of research is the development of new synthetic methods for its production. Another area is the investigation of its role in various metabolic pathways, particularly in the context of disease. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 4-Methyl-7(8H)-pteridinone involves the condensation of 2-amino-4-methyl-6-hydroxypyrimidine with formaldehyde. The reaction takes place in the presence of a catalyst, such as zinc chloride or magnesium oxide. The resulting product is then purified by recrystallization or chromatography.
Applications De Recherche Scientifique
4-Methyl-7(8H)-pteridinone has been extensively studied for its various scientific research applications. It has been used as a precursor for the synthesis of tetrahydrofolate, which is an essential coenzyme involved in one-carbon metabolism. It has also been used in the synthesis of tetrahydromethanopterin, which is a coenzyme involved in methanogenesis. Additionally, 4-Methyl-7(8H)-pteridinone has been used as a fluorescent probe for the detection of reactive oxygen species in living cells.
Propriétés
Numéro CAS |
16041-29-5 |
|---|---|
Nom du produit |
4-Methyl-7(8H)-pteridinone |
Formule moléculaire |
C7H6N4O |
Poids moléculaire |
162.15 g/mol |
Nom IUPAC |
4-methyl-8H-pteridin-7-one |
InChI |
InChI=1S/C7H6N4O/c1-4-6-7(10-3-9-4)11-5(12)2-8-6/h2-3H,1H3,(H,9,10,11,12) |
Clé InChI |
DXWXYHAWBYBBQQ-UHFFFAOYSA-N |
SMILES isomérique |
CC1=C2C(=NC(=O)C=N2)N=CN1 |
SMILES |
CC1=C2C(=NC=N1)NC(=O)C=N2 |
SMILES canonique |
CC1=C2C(=NC=N1)NC(=O)C=N2 |
Synonymes |
4-Methyl-7(8H)-pteridinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



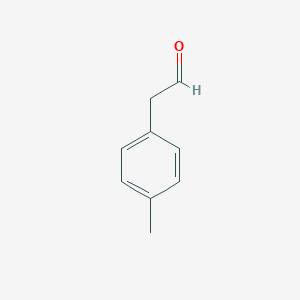
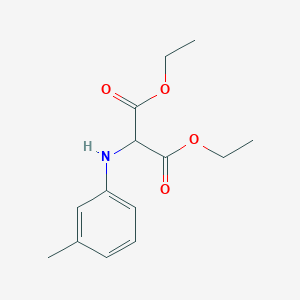
![4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B94768.png)
